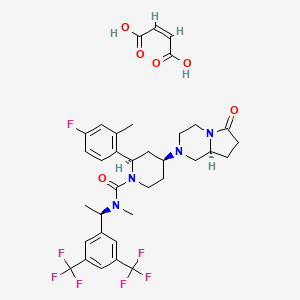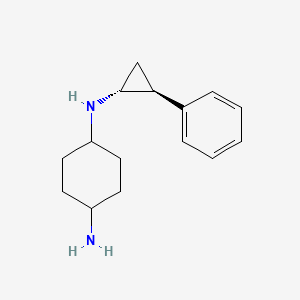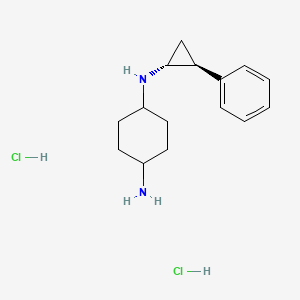
Paquinimod
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Paquinimod is an orally active quinoline-3-carboxamide (Q substance) class immunomodulator . Its primary targets are S100A9 (Calgranulin B; MRP14) . S100A9 is a damage-associated molecular pattern protein that plays a crucial role in the inflammatory response and fibrotic processes .
Mode of Action
This compound acts by directly binding to S100A9 and blocking its interaction with the receptor for advanced glycation end products (RAGE) and Toll-like receptor 4 (TLR4) . This disruption prevents S100A9 activity, thereby modulating the immune response .
Biochemical Pathways
It is known that s100a9, the target of this compound, is involved in various inflammatory and fibrotic processes . By inhibiting S100A9, this compound may impact these pathways, leading to a reduction in inflammation and fibrosis .
Pharmacokinetics
The pharmacokinetics of this compound have been confirmed in human clinical trials .
Result of Action
This compound has been shown to ameliorate fibrotic pathological changes and significantly reduce hydroxyproline content in the lung tissues of mice with bleomycin-induced pulmonary fibrosis . It also reduced the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid (BALF) and suppressed endothelial–mesenchymal transition in vivo . These results suggest that this compound can effectively inhibit disease progression and has a protective effect in experimental lupus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the progression of diseases such as systemic lupus erythematosus (SLE) and idiopathic pulmonary fibrosis (IPF), against which this compound is developed, can be influenced by factors such as the patient’s immune status, co-existing medical conditions, and the use of other medications . .
Biochemische Analyse
Biochemical Properties
Paquinimod is known to interact with S100A9, a damage-associated molecular pattern protein . S100A9 plays a significant role in the inflammatory response and fibrotic processes . The interaction between this compound and S100A9 is believed to be crucial for its immunomodulatory properties .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to reduce the number of lymphocytes and neutrophils in bronchoalveolar lavage fluid . It also suppresses endothelial–mesenchymal transition in vivo .
Molecular Mechanism
It is known that this compound prevents the activity of S100A9 . This inhibition is believed to be a key part of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects. For example, in a study of systemic sclerosis patients, this compound was administered for 8 weeks, and changes in disease-related biomarkers were observed over this period .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages. In a murine model of neutrophilic asthma, several dosages of this compound were administered, with dosages of >1 mg/kg/day showing good inhibitory effects on neutrophilic inflammation .
Metabolic Pathways
Given its known interactions with S100A9, it is likely that it is involved in pathways related to inflammation and fibrosis .
Transport and Distribution
Given its molecular properties and its known interactions with S100A9, it is likely that it is transported and distributed in a manner similar to other quinoline-3-carboxamide derivatives .
Subcellular Localization
Given its molecular properties and its known interactions with S100A9, it is likely that it is localized in a manner similar to other quinoline-3-carboxamide derivatives .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Paquinimod durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die gebildeten Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Paquinimod hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung des Verhaltens von Chinolin-Derivaten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Modulation von Immunzellen und Entzündungen.
Medizin: Zur Behandlung von Autoimmunerkrankungen wie systemischem Lupus erythematodes und systemischer Sklerose entwickelt Es hat sich gezeigt, dass es vielversprechend ist, krankheitsbedingte Biomarker zu reduzieren und die Patientenergebnisse zu verbessern.
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es das S100A9-Protein angreift und dessen Bindung an pro-inflammatorische Rezeptoren wie den Rezeptor für fortgeschrittene Glykationsendprodukte und den Toll-like-Rezeptor 4 stört . Diese Störung führt zu einer Verringerung der Entzündungsreaktionen und Modulation der Immunzellaktivität . Der Mechanismus der Verbindung umfasst mehrere molekulare Pfade, darunter die Hemmung der Typ-I-Interferon-Aktivität und die Reduktion des Chemokin-Liganden 2-Spiegels .
Vergleich Mit ähnlichen Verbindungen
Paquinimod wird mit anderen Chinolin-3-carboxamid-Derivaten und immunmodulatorischen Mitteln wie Prednisolon und Mycophenolatmofetil verglichen . Obwohl diese Verbindungen in ihren immunmodulatorischen Wirkungen einige Ähnlichkeiten aufweisen, ist this compound einzigartig in seiner spezifischen Zielsetzung des S100A9-Proteins und seiner oralen Bioverfügbarkeit . Weitere ähnliche Verbindungen sind:
Prednisolon: Ein Kortikosteroid, das zur Behandlung von Entzündungen verwendet wird.
Mycophenolatmofetil: Ein Immunsuppressivum, das bei Organtransplantationen und Autoimmunerkrankungen eingesetzt wird.
Der eindeutige Wirkmechanismus und das therapeutische Potenzial von this compound machen es zu einer wertvollen Verbindung im Bereich der Immunmodulation und der Behandlung von Autoimmunerkrankungen.
Eigenschaften
IUPAC Name |
N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKSYHCCYVYKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179537 | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248282-01-1 | |
| Record name | Paquinimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=248282-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paquinimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paquinimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paquinimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAQUINIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



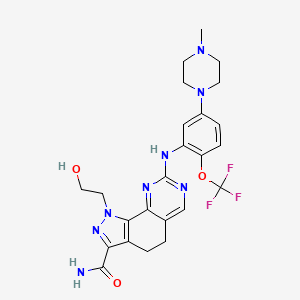
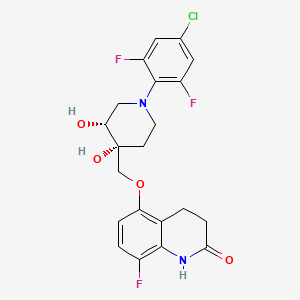

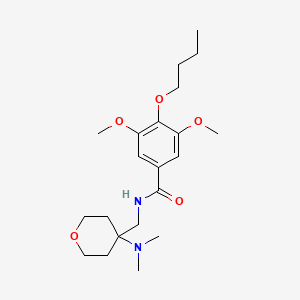
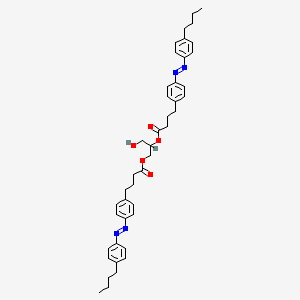

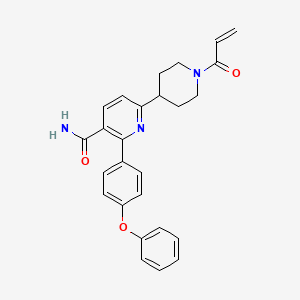
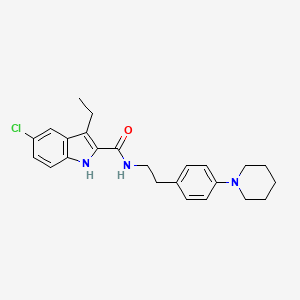
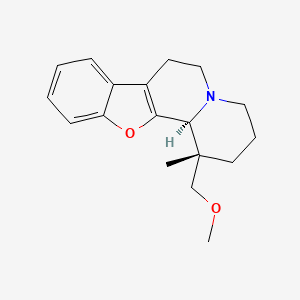
![(4R)-3-[4-[(2Z)-2-[(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]hydrazinyl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B609771.png)
